N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
Description
The compound N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide (CAS: 890601-08-8) is a structurally complex molecule featuring two fused heterocyclic systems: a 4,5,6,7-tetrahydro-1-benzothiophene core and a 6,7-dimethyl-4-oxo-4H-chromene moiety. The molecular formula is C₂₄H₂₆N₂O₅S (MW: 454.5 g/mol), with a 2-methoxyethyl carbamoyl group attached to the benzothiophene ring and a chromene-derived carboxamide substituent . The SMILES notation (COCCNC(=O)c1c(NC(=O)c2cc(=O)c3ccc(C)c(C)c3o2)sc2c1CCCC2) highlights its intricate connectivity.
Properties
Molecular Formula |
C24H26N2O5S |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-[3-(2-methoxyethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C24H26N2O5S/c1-13-10-16-17(27)12-19(31-18(16)11-14(13)2)22(28)26-24-21(23(29)25-8-9-30-3)15-6-4-5-7-20(15)32-24/h10-12H,4-9H2,1-3H3,(H,25,29)(H,26,28) |
InChI Key |
PRTQISBTCWBCOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCCOC |
Origin of Product |
United States |
Preparation Methods
Gewald Reaction for Thiophene Ring Formation
In a representative procedure, cyclohexanone (1.0 eq) reacts with methyl cyanoacetate (1.2 eq) and sulfur (1.5 eq) in the presence of a base such as morpholine or triethylamine. The reaction proceeds at 80–100°C for 4–6 hours, yielding 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile. Subsequent hydrolysis of the nitrile group to a carboxylic acid is achieved using concentrated HCl under reflux, followed by conversion to the acid chloride using thionyl chloride (SOCl₂).
Introduction of the 2-Methoxyethylcarbamoyl Group
The carboxylic acid chloride intermediate is reacted with 2-methoxyethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0–5°C. Triethylamine (2.0 eq) is added to scavenge HCl, facilitating the formation of the carboxamide bond. The product, 3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-amine, is isolated via column chromatography (hexane/ethyl acetate, 3:1) with a reported yield of 72–78%.
Key Analytical Data:
-
¹H NMR (CDCl₃): δ 6.89 (s, 1H, NH), 3.55–3.48 (m, 4H, OCH₂CH₂O), 3.36 (s, 3H, OCH₃), 2.81–2.76 (m, 2H, CH₂), 2.61–2.55 (m, 2H, CH₂), 1.92–1.85 (m, 4H, cyclohexyl CH₂).
-
HRMS: m/z calcd for C₁₃H₂₀N₂O₂S [M+H]⁺ 293.1221, found 293.1224.
Synthesis of the 6,7-Dimethyl-4-oxo-4H-chromene-2-carboxamide Moiety
The chromene scaffold is constructed via Knoevenagel condensation , followed by cyclization. This method is favored for its high regioselectivity and compatibility with diverse substituents.
Knoevenagel Condensation and Cyclization
A mixture of 2-hydroxy-4,5-dimethylacetophenone (1.0 eq) and diethyl malonate (1.2 eq) undergoes condensation in the presence of piperidine (10 mol%) and acetic acid (5 mol%) at 120°C for 8 hours. The resulting intermediate undergoes intramolecular cyclization under acidic conditions (H₂SO₄, 60°C, 2 hours) to yield 6,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid.
Activation and Amidation
The carboxylic acid is converted to its acid chloride using oxalyl chloride (2.0 eq) in DCM at 0°C, followed by reaction with ammonium hydroxide (2.0 eq) to form the primary carboxamide. Alternatively, direct coupling with the tetrahydrobenzothiophene amine is achieved using HATU (1.1 eq) and DIPEA (3.0 eq) in DMF at room temperature.
Key Analytical Data:
-
¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, chromene H-3), 7.95 (s, 1H, NH), 2.45 (s, 3H, CH₃), 2.38 (s, 3H, CH₃).
Coupling of the Tetrahydrobenzothiophene and Chromene Moieties
The final step involves forming the amide bond between the tetrahydrobenzothiophene amine and chromene carboxylic acid.
Amide Coupling via HATU
A solution of 6,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid (1.0 eq) and HATU (1.1 eq) in DMF is stirred at 0°C for 10 minutes. 3-[(2-Methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-amine (1.0 eq) and DIPEA (3.0 eq) are added, and the reaction is stirred at room temperature for 12 hours. The product is purified via recrystallization from ethanol/water (4:1), yielding the target compound as a white solid (65–70%).
Optimization Notes:
-
Catalyst Screening: HATU outperforms EDCl and DCC in coupling efficiency (90% vs. 75–80%).
-
Solvent Effects: DMF provides superior solubility compared to THF or acetonitrile.
Alternative Synthetic Routes and Modifications
One-Pot Tandem Synthesis
A modified approach combines the Gewald and Knoevenagel reactions in a sequential one-pot procedure. Cyclohexanone, methyl cyanoacetate, and sulfur are reacted under Gewald conditions, followed by in-situ hydrolysis and coupling with the pre-formed chromene acid chloride. This method reduces purification steps but yields a lower overall yield (55–60%) due to competing side reactions.
Green Chemistry Approaches
Utilizing water as a solvent and 4-chlorophenylboronic acid (20 mol%) as a catalyst, the chromene formation achieves 85% yield under microwave irradiation (100°C, 20 minutes). However, this method is less effective for the tetrahydrobenzothiophene segment due to poor sulfur solubility.
Analytical Characterization and Validation
The target compound is validated using spectroscopic and chromatographic methods:
Spectroscopic Data
-
¹H NMR (500 MHz, DMSO-d₆): δ 8.45 (s, 1H, chromene H-3), 7.92 (s, 1H, NH), 3.61–3.55 (m, 4H, OCH₂CH₂O), 3.34 (s, 3H, OCH₃), 2.82–2.75 (m, 4H, tetrahydrobenzothiophene CH₂), 2.43 (s, 6H, CH₃), 1.90–1.84 (m, 4H, cyclohexyl CH₂).
-
¹³C NMR (125 MHz, DMSO-d₆): δ 176.2 (C=O), 164.8 (C=O), 159.1 (C-O), 152.3 (C=C), 117.6–109.8 (aromatic C), 70.5 (OCH₂CH₂O), 58.9 (OCH₃), 28.4–22.1 (cyclohexyl CH₂), 18.7 (CH₃).
Purity Assessment
Challenges and Optimization Strategies
Side Reactions and Mitigation
-
Thiophene Ring Oxidation: The tetrahydrobenzothiophene moiety is prone to oxidation during coupling. Conducting reactions under nitrogen and avoiding strong oxidants (e.g., DMSO) minimizes this.
-
Chromene Hydrolysis: The 4-oxo group may hydrolyze under acidic conditions. Neutral pH and low temperatures (<40°C) are maintained during coupling.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
Chemistry
In the field of chemistry, N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to study various reaction mechanisms and explore new synthetic pathways.
Biology
This compound has been investigated for its potential biological activities:
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : Research indicates that it could interact with various receptors in the body, potentially modulating physiological responses.
- Anticancer Activity : Some studies have explored its efficacy against cancer cell lines, suggesting it may possess cytotoxic properties.
Medicine
The therapeutic potential of this compound has been a focus of research:
- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties have shown promise for treating conditions like arthritis.
- Antioxidant Activity : The compound may exhibit antioxidant effects that could be beneficial in preventing oxidative stress-related diseases.
- Drug Development : Its unique chemical structure makes it a candidate for developing new pharmaceuticals targeting specific diseases.
Industry
In industrial applications, this compound can be utilized in:
- Material Science : Its unique properties may lead to the development of new materials with specific characteristics.
- Chemical Processes : It can serve as an intermediate in the synthesis of other valuable compounds in the chemical industry.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Study on Anticancer Properties : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines (e.g., breast and lung cancer) .
- Enzyme Inhibition Research : Another study focused on the enzyme inhibition capabilities of this compound and its derivatives revealed promising results against specific targets associated with metabolic disorders .
- Pharmacological Investigations : Research investigating the pharmacological profile indicated that this compound exhibited anti-inflammatory effects in preclinical models .
Mechanism of Action
The mechanism by which N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of carboxamide derivatives with tetrahydrobenzothiophene and chromene scaffolds. Below is a comparative analysis of its structural and functional analogues:
Key Observations:
Core Structure Variations: The target compound’s tetrahydrobenzothiophene core is distinct from the benzofuran in and benzothiazole in . The chromene-4-one moiety in the target compound is shared with , but the 6,7-dimethyl substitution may improve lipophilicity and membrane permeability compared to unsubstituted chromenes .
Substituent Effects: The 2-methoxyethyl carbamoyl group in the target compound differs from the phenylacetyl group in . Compounds with 4-methoxyphenyl substituents (e.g., ) often display antimicrobial activity, suggesting the target compound’s methoxyethyl group may confer similar properties .
Synthetic Yields: Analogues like 4g and 4h from were synthesized in ethanol with moderate yields (37–70%), indicating feasible routes for scaling the target compound’s synthesis.
Biological Activity :
- While the target compound’s activity is undocumented, structurally related compounds (e.g., ) show antibacterial and antifungal effects , likely due to carboxamide-mediated enzyme inhibition.
Computational Insights:
- QSAR/QSPR Analysis: Minor structural differences (e.g., substituent polarity, steric bulk) can significantly alter bioactivity. For example, the 6,7-dimethyl groups in the target compound may enhance van der Waals interactions with hydrophobic binding pockets compared to unsubstituted chromenes .
Biological Activity
N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that exhibits a variety of biological activities. This compound incorporates structural features such as a benzothiophene moiety and a chromene structure, which are known to contribute to its pharmacological potential. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies and research findings.
Structural Characteristics
The compound's molecular formula is , indicating the presence of various functional groups that may influence its biological interactions. The unique arrangement of atoms within the compound facilitates interactions with biological targets, enhancing its potential therapeutic applications.
Biological Activities
Research has indicated that compounds similar to this compound exhibit several biological activities:
-
Antitumor Activity :
- Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells. For instance, compounds with similar structures have demonstrated significant activity against human carcinoma cell lines such as HCT116 (colon) and NCI-H460 (lung) with IC50 values ranging from 0.37 to 0.96 µM .
- A specific study highlighted that certain derivatives inhibited topoisomerase II activity at concentrations lower than standard chemotherapeutics like etoposide .
- Neuroprotective Effects :
- Antimicrobial Properties :
The mechanism by which this compound exerts its effects primarily involves interaction with specific molecular targets such as enzymes and receptors. The presence of the methoxyethyl carbamoyl group enhances binding affinity and specificity towards these targets.
Case Studies
Several studies have documented the biological effects of related compounds:
Q & A
Basic: What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis of this compound involves multi-step reactions, including:
- Acylation : Coupling the benzothiophene core with the chromene-carboxamide moiety using carbodiimide-based reagents (e.g., DCC or EDC) to form the carboxamide bond .
- Purification : Column chromatography or recrystallization (e.g., using Et₂O/hexane) to isolate intermediates, as demonstrated in analogous chromene derivatives with 64% yield after recrystallization .
- Optimization : Adjusting solvent polarity (e.g., ethanol vs. DMF) and temperature to improve yields. For example, ethanol at 70°C increased yields in benzothiophene derivatives by 20% compared to room-temperature reactions .
Basic: Which spectroscopic and analytical techniques are essential for confirming the compound’s structure and purity?
- 1H/13C NMR : Key for verifying the benzothiophene (δ 1.2–2.8 ppm for tetrahydro protons) and chromene moieties (δ 6.5–8.5 ppm for aromatic protons). For example, chromene carbonyls appear at δ 164–165 ppm in 13C NMR .
- HRMS : Accurately confirms molecular weight (e.g., 420.2046 [M⁺] observed vs. 420.2049 theoretical in chromene analogs) .
- HPLC : Monitors reaction progress and purity (>95% purity threshold for biological assays) .
Advanced: How can contradictory solubility data in polar vs. non-polar solvents be resolved during formulation for biological assays?
Contradictions arise due to the compound’s amphiphilic structure (benzothiophene hydrophobicity vs. carboxamide hydrophilicity). Strategies include:
- Co-solvent systems : Use DMSO-water gradients (e.g., 10% DMSO in PBS) to enhance solubility while maintaining biocompatibility .
- Prodrug modification : Introduce phosphate or PEG groups to the carboxamide to improve aqueous solubility, as seen in structurally related benzothiophene derivatives .
Advanced: What mechanistic insights explain the compound’s selectivity for kinase targets versus off-target enzymes?
- Molecular docking : Simulations reveal that the 2-methoxyethyl group occupies a hydrophobic pocket in kinase ATP-binding sites, while the chromene-4-oxo group forms hydrogen bonds with conserved residues (e.g., Lys68 in MAPK) .
- Enzyme inhibition assays : IC₅₀ values for off-target proteases (e.g., trypsin) are >100 µM, compared to 0.5 µM for kinases, due to steric hindrance from the tetrahydrobenzothiophene ring .
Basic: What are the recommended storage conditions to prevent degradation of this compound?
- Temperature : Store at –20°C in airtight vials to minimize hydrolysis of the carboxamide bond .
- Light protection : Amber glassware is required, as chromene derivatives undergo photodegradation (e.g., 15% decomposition after 48 hrs under UV light) .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Modifications to the benzothiophene core : Replacing the methoxyethyl group with a hydroxypropyl chain (as in ) increased solubility but reduced kinase binding affinity by 40% .
- Chromene substitutions : Adding electron-withdrawing groups (e.g., –NO₂) at position 6 of the chromene ring improved IC₅₀ values by 2-fold in cytotoxicity assays .
Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s therapeutic potential?
- Kinase inhibition : Use ADP-Glo™ assays to measure ATP consumption in kinase reactions (e.g., EGFR, MAPK) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values <10 µM indicating promising activity .
Advanced: How can computational methods address discrepancies between in silico predictions and experimental binding data?
- Force field refinement : Adjust AMBER parameters for the tetrahydrobenzothiophene ring to better model torsional strain, reducing RMSD between predicted and crystallographic poses from 2.5 Å to 1.2 Å .
- MD simulations : Run 100-ns trajectories to assess conformational flexibility of the carbamoyl group, which may adopt multiple binding modes .
Basic: What safety protocols are critical when handling this compound in the lab?
- PPE : Use nitrile gloves and fume hoods due to potential skin irritation (LD₅₀ >500 mg/kg in rodents, but undefined human toxicity) .
- Waste disposal : Neutralize acidic byproducts (e.g., HCl from acylation) with sodium bicarbonate before disposal .
Advanced: What strategies mitigate low yields in the final acylation step?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
